molecular formula C21H30O2Si B154641 (8R,9S,13S,14S)-13-methyl-3-trimethylsilyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one CAS No. 1839-54-9

(8R,9S,13S,14S)-13-methyl-3-trimethylsilyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

Cat. No. B154641
CAS RN: 1839-54-9
M. Wt: 342.5 g/mol
InChI Key: FRJOUBWXHQBBER-BNDYYXHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8R,9S,13S,14S)-13-methyl-3-trimethylsilyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one, also known as TMSOTf, is a commonly used chemical reagent in organic chemistry. It is a derivative of testosterone and is used in the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of (8R,9S,13S,14S)-13-methyl-3-trimethylsilyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one is based on its ability to act as a Lewis acid catalyst. It has a high affinity for electrons and can accept a pair of electrons from a nucleophile, thereby activating it for a reaction. (8R,9S,13S,14S)-13-methyl-3-trimethylsilyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one is also capable of protonating and deprotonating various functional groups, which can lead to the formation of new bonds.

Biochemical And Physiological Effects

(8R,9S,13S,14S)-13-methyl-3-trimethylsilyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one is not used for biochemical or physiological effects, as it is primarily used as a chemical reagent in organic synthesis. However, it is important to handle (8R,9S,13S,14S)-13-methyl-3-trimethylsilyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one with care, as it is a highly reactive and corrosive compound that can cause severe burns and respiratory irritation.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (8R,9S,13S,14S)-13-methyl-3-trimethylsilyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one in lab experiments is its high reactivity and selectivity. It can catalyze a wide range of chemical reactions and can be used in small quantities, which makes it cost-effective. However, (8R,9S,13S,14S)-13-methyl-3-trimethylsilyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one is also a highly reactive and corrosive compound that requires careful handling and storage. It can also be difficult to remove from reaction mixtures, which can lead to unwanted side reactions.

Future Directions

There are several future directions for the use of (8R,9S,13S,14S)-13-methyl-3-trimethylsilyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one in scientific research. One area of interest is the development of new synthetic methods using (8R,9S,13S,14S)-13-methyl-3-trimethylsilyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one as a catalyst. Another area of interest is the application of (8R,9S,13S,14S)-13-methyl-3-trimethylsilyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one in the synthesis of new materials, such as polymers and nanoparticles. Additionally, there is potential for the use of (8R,9S,13S,14S)-13-methyl-3-trimethylsilyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one in medicinal chemistry, particularly in the synthesis of new drugs and pharmaceuticals. Overall, (8R,9S,13S,14S)-13-methyl-3-trimethylsilyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one is a versatile and useful chemical reagent that has a wide range of scientific research applications.

Synthesis Methods

The synthesis of (8R,9S,13S,14S)-13-methyl-3-trimethylsilyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one involves the reaction of testosterone with trimethylsilyl chloride in the presence of trifluoromethanesulfonic acid (TfOH). The resulting compound is then purified by distillation to obtain (8R,9S,13S,14S)-13-methyl-3-trimethylsilyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one. This synthesis method is widely used in laboratories and is considered to be a reliable and efficient way to obtain (8R,9S,13S,14S)-13-methyl-3-trimethylsilyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one.

Scientific Research Applications

(8R,9S,13S,14S)-13-methyl-3-trimethylsilyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one is used in a wide range of scientific research applications, including organic synthesis, medicinal chemistry, and material science. It is commonly used as a catalyst in various chemical reactions, such as Friedel-Crafts reactions, aldol reactions, and Diels-Alder reactions. (8R,9S,13S,14S)-13-methyl-3-trimethylsilyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one is also used in the synthesis of various organic compounds, such as steroids, terpenes, and alkaloids.

properties

CAS RN

1839-54-9

Product Name

(8R,9S,13S,14S)-13-methyl-3-trimethylsilyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

Molecular Formula

C21H30O2Si

Molecular Weight

342.5 g/mol

IUPAC Name

(8R,9S,13S,14S)-13-methyl-3-trimethylsilyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C21H30O2Si/c1-21-12-11-17-16-8-6-15(23-24(2,3)4)13-14(16)5-7-18(17)19(21)9-10-20(21)22/h6,8,13,17-19H,5,7,9-12H2,1-4H3/t17-,18-,19+,21+/m1/s1

InChI Key

FRJOUBWXHQBBER-BNDYYXHWSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O[Si](C)(C)C

SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O[Si](C)(C)C

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O[Si](C)(C)C

Origin of Product

United States

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